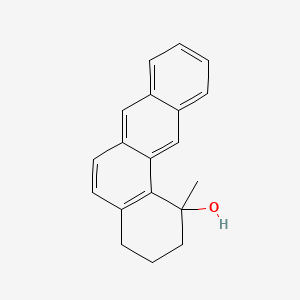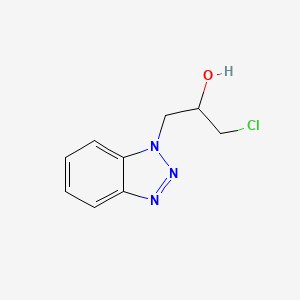phosphanium chloride CAS No. 97585-87-0](/img/structure/B14350065.png)
[(4-Methylnaphthalen-1-yl)methyl](triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylnaphthalen-1-yl)methylphosphanium chloride is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphonium ion bonded to a 4-methylnaphthalen-1-yl group and three phenyl groups, with chloride as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylnaphthalen-1-yl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable naphthalene derivative. One common method is the reaction of triphenylphosphine with 4-methylnaphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for (4-Methylnaphthalen-1-yl)methylphosphanium chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4-Methylnaphthalen-1-yl)methylphosphanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium iodide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts, depending on the nucleophile used.
科学的研究の応用
(4-Methylnaphthalen-1-yl)methylphosphanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research is ongoing into the potential use of phosphonium salts in drug delivery systems due to their ability to target mitochondria.
Industry: It is used in the development of materials with specific electronic or photonic properties.
作用機序
The mechanism of action of (4-Methylnaphthalen-1-yl)methylphosphanium chloride involves its interaction with various molecular targets. In biological systems, phosphonium salts are known to accumulate in mitochondria due to the negative membrane potential. This property makes them useful in targeting mitochondria for drug delivery. The compound can also participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
類似化合物との比較
(4-Methylnaphthalen-1-yl)methylphosphanium chloride can be compared with other phosphonium salts, such as:
- (4-Methylnaphthalen-1-yl)methylphosphanium bromide
- (4-Methylnaphthalen-1-yl)methylphosphanium iodide
- (4-Methylnaphthalen-1-yl)methylphosphanium fluoride
These compounds share similar structures but differ in the halide ion. The choice of halide can influence the reactivity and solubility of the compound. (4-Methylnaphthalen-1-yl)methylphosphanium chloride is unique due to its specific chloride ion, which can be selectively substituted in various reactions.
特性
| 97585-87-0 | |
分子式 |
C30H26ClP |
分子量 |
453.0 g/mol |
IUPAC名 |
(4-methylnaphthalen-1-yl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C30H26P.ClH/c1-24-21-22-25(30-20-12-11-19-29(24)30)23-31(26-13-5-2-6-14-26,27-15-7-3-8-16-27)28-17-9-4-10-18-28;/h2-22H,23H2,1H3;1H/q+1;/p-1 |
InChIキー |
GURQUPSALJRJCE-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)







![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)



![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
